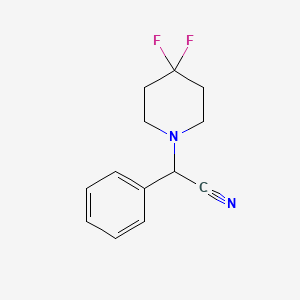

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile

Descripción general

Descripción

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile is an organic compound that features a piperidine ring substituted with two fluorine atoms and a phenylacetonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of 4,4-difluoropiperidine with phenylacetonitrile under specific conditions. One common method includes:

Starting Materials: 4,4-difluoropiperidine and phenylacetonitrile.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The base is added to the solvent, followed by the addition of 4,4-difluoropiperidine. After stirring for a period, phenylacetonitrile is added dropwise, and the reaction mixture is heated to a specific temperature (often around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mecanismo De Acción

The mechanism by which 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile exerts its effects depends on its application:

In Medicinal Chemistry: The compound may act as a ligand for specific receptors or enzymes, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity.

In Materials Science: The electronic properties of the compound can influence the behavior of materials, such as conductivity or fluorescence.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4,4-Difluoropiperidin-1-yl)pyrimidine

- 2-(4,4-Difluoropiperidin-1-yl)aniline

Uniqueness

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile is unique due to the presence of both a piperidine ring and a phenylacetonitrile moiety, which confer distinct chemical and physical properties. The fluorine atoms enhance its stability and reactivity compared to non-fluorinated analogs.

Actividad Biológica

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article delves into its biological activity, focusing on its mechanisms, effects on various cell lines, and its role as a KIF18A inhibitor.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and is linked to a phenylacetonitrile moiety. Its chemical formula is C15H16F2N, and it exhibits unique properties that may contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the KIF18A protein, which is crucial for mitotic spindle dynamics in cancer cells. KIF18A overexpression has been linked to various cancers, making it a viable target for therapeutic intervention. The inhibition of KIF18A leads to mitotic arrest and subsequent apoptosis in tumor cells, particularly those exhibiting chromosomal instability.

Biological Activity and Case Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Here are key findings:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 15.5 | Significant cytotoxicity observed |

| A549 | 12.3 | Induced apoptosis |

| HCT116 | 10.8 | Strong inhibition of cell proliferation |

| A2780 | 14.0 | Moderate cytotoxicity |

These results demonstrate that this compound exhibits potent cytotoxic effects across multiple cancer cell lines, indicating its potential as an anti-cancer agent.

Research Findings

- Cytotoxicity Assessment : A study conducted using the AlamarBlue® assay revealed that the compound showed significant cytotoxic effects against HeLa and A549 cells with IC50 values ranging from 10 to 15 µM, suggesting that it effectively inhibits cell proliferation through apoptosis induction .

- Mechanistic Insights : The inhibition of KIF18A was shown to result in prolonged mitotic phases, leading to increased chromosomal aberrations and ultimately cell death in ploidy-specific tumor cells . This specificity highlights the compound's potential in targeting tumors with chromosomal instability.

- Comparative Analysis : When compared to existing KIF18A inhibitors, this compound demonstrated superior potency in certain cancer models, indicating its potential for further development as a therapeutic agent .

Propiedades

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2/c14-13(15)6-8-17(9-7-13)12(10-16)11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTQIWCUTDHOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697439 | |

| Record name | (4,4-Difluoropiperidin-1-yl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226998-22-6 | |

| Record name | (4,4-Difluoropiperidin-1-yl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.